REACTION_CXSMILES
|
CC(C[AlH]CC(C)C)C.C[O:11][C:12]([C:14]1[N:15]=[N:16][C:17]([Cl:22])=[CH:18][C:19]=1[O:20][CH3:21])=O.[O-]S([O-])(=O)=O.[Na+].[Na+]>C(Cl)Cl>[Cl:22][C:17]1[N:16]=[N:15][C:14]([CH2:12][OH:11])=[C:19]([O:20][CH3:21])[CH:18]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
182 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N=NC(=CC1OC)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at 0° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 45 minutes
|
Duration
|
45 min
|
Type
|
WASH
|
Details
|
The solid is washed with EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting alcohol is used without further purification in the next step
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(N=N1)CO)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |